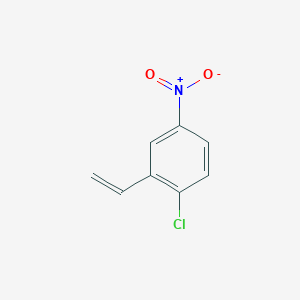
1-Chloro-4-nitro-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-nitro-2-vinylbenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-nitro-2-vinylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Chlorination: The addition of a chlorine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-nitro-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The vinyl group can participate in hydrogenation reactions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products:
Oxidation: Formation of 1-chloro-4-amino-2-vinylbenzene.
Reduction: Formation of 1-chloro-4-nitro-2-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-nitro-2-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-nitro-2-vinylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The vinyl group can participate in polymerization reactions, leading to the formation of complex polymeric structures.
Comparación Con Compuestos Similares
1-Chloro-4-nitrobenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
1-Chloro-2-nitrobenzene: The position of the nitro group affects its reactivity and chemical properties.
4-Nitro-2-vinylbenzene: Lacks the chlorine atom, altering its reactivity in substitution reactions.
Propiedades
Fórmula molecular |
C8H6ClNO2 |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
1-chloro-2-ethenyl-4-nitrobenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h2-5H,1H2 |
Clave InChI |
UCIXXFFFLYVNMU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















